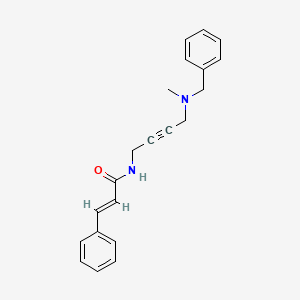

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[4-[benzyl(methyl)amino]but-2-ynyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c1-23(18-20-12-6-3-7-13-20)17-9-8-16-22-21(24)15-14-19-10-4-2-5-11-19/h2-7,10-15H,16-18H2,1H3,(H,22,24)/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQOSXKFBLNBJO-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNC(=O)C=CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#CCNC(=O)/C=C/C1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide typically involves multi-step organic reactions. One common method includes the alkylation of benzylamine with propargyl bromide, followed by the coupling of the resulting intermediate with cinnamoyl chloride under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or potassium carbonate to facilitate the reactions.

Industrial Production Methods

Industrial production of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Scientific Research Applications

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues with Tertiary Amine-Alkyne Linkages

- Structure : Combines a tetrahydroacridine group (cholinesterase inhibitor) with a tertiary amine-linked alkyne chain.

- Synthesis : Low yield (10%) due to challenges in coupling tertiary amines with alkyne intermediates .

- Comparison: Unlike the target compound’s cinnamamide group, 10-C10’s tetrahydroacridine moiety is a known acetylcholinesterase (AChE) inhibitor. The shared tertiary amine-alkyne motif suggests both compounds may face similar synthetic hurdles, but 10-C10’s higher molecular complexity likely reduces yield further.

Aromatic Amides with Defined Crystallography

2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol (from ):

- Structure : V-shaped conformation with interplanar angles of 78.11° between aromatic rings and intramolecular O–H⋯N hydrogen bonds.

- Molecular Interactions : Stabilized by π-π stacking (3.8–4.2 Å distances) and hydrogen bonding, enhancing crystalline stability .

- Comparison : The target compound’s cinnamamide group may adopt a less angled conformation due to the absence of bulky substituents. Its solubility and crystallinity could differ due to reduced π-π interactions compared to the V-shaped analogue.

Amide Derivatives with Limited Toxicological Data

2-Cyano-N-[(methylamino)carbonyl]acetamide (from ):

- Structure: Simple acetamide with a cyano group and methylamino substituent.

- Safety Profile: No comprehensive toxicological data available, highlighting risks common to understudied amides .

- Comparison: The target compound’s benzyl(methyl)amino group may introduce additional toxicity concerns (e.g., metabolic byproducts), though its aromatic core could improve stability relative to the cyano-substituted analogue.

Table 1. Key Attributes of Compared Compounds

Implications for Research and Development

- Synthetic Challenges : The low yield of 10-C10 underscores difficulties in coupling tertiary amines with alkynes, a hurdle likely relevant to the target compound. Optimizing reaction conditions (e.g., catalysts, solvents) could improve efficiency.

- Bioactivity Prediction : The target compound’s cinnamamide group may confer AChE inhibition (similar to tetrahydroacridine in 10-C10), but empirical validation is needed.

- Safety Considerations: Like 2-cyano-N-[(methylamino)carbonyl]acetamide , the target compound’s toxicity profile remains speculative, necessitating rigorous preclinical studies.

Biological Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide is characterized by a unique structure that includes a cinnamamide moiety and an alkyne functional group. This structural configuration contributes to its reactivity and interaction with biological targets.

The biological activity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor by binding to the active sites of various enzymes, thereby modulating their activity. This inhibition can lead to altered cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Antimicrobial Activity

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide has shown promising antimicrobial properties. In studies, it exhibited significant inhibitory effects against various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values reported for related compounds suggest potent antibacterial activity:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| N-benzyl cinnamamide | V. harveyi 1114 | 1.66 |

| N-benzyl cinnamamide | V. harveyi BAA 1116 | 2.46 |

These values indicate that N-benzyl cinnamamide is more effective than some traditional antibiotics, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the potential anticancer properties of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide. In vitro studies demonstrated its effectiveness against various cancer cell lines, including HEPG2 (liver cancer). The compound showed an EC50 value of approximately 10.28 μg/mL, indicating its capability to induce cytotoxic effects in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-benzyl cinnamamide against Vibrio harveyi, revealing that it significantly reduced biofilm formation and bioluminescence production in a dose-dependent manner. At sub-MIC concentrations, the compound inhibited biofilm biomass by up to 80%, demonstrating its potential as an anti-biofilm agent .

Case Study 2: Anticancer Potential

In another investigation focused on the cytotoxic effects of cinnamamide derivatives, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cinnamamide was found to induce apoptosis in cancer cells through mechanisms involving cytochrome c release and caspase activation . This suggests that the compound may act as a promising lead in cancer therapy.

Q & A

Q. What intermolecular interactions dominate crystal packing or supramolecular assembly?

- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify H-bonding (O–H⋯N, d ~1.8 Å) and π-π stacking (interplanar distance ~3.5 Å). Topological analysis (AIMAll) identifies critical bond paths (∇²ρ >0.3) in the electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.